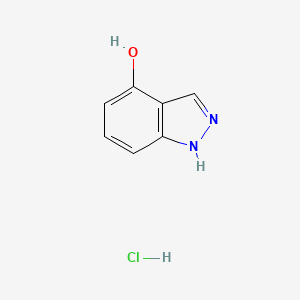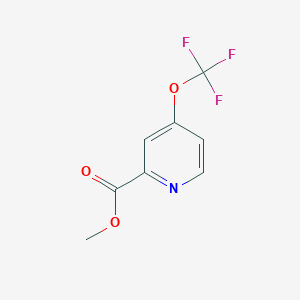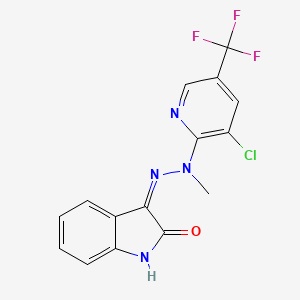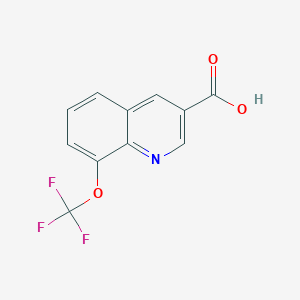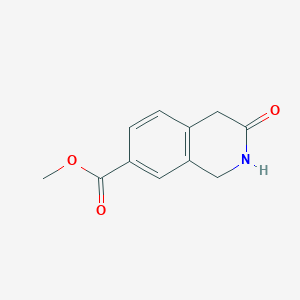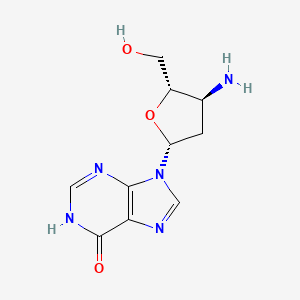
3'-Amino-2',3'-dideoxyinosine; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Amino-2',3'-dideoxyinosine (3'-A-2',3'-dDI) is an antiviral nucleoside analog that has been studied extensively in the laboratory and in clinical trials. It is a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase (RT) and is currently in use as an antiretroviral drug. 3'-A-2',3'-dDI has been studied extensively for its antiviral activity against HIV and other viruses, as well as its potential for use in gene therapy.
Aplicaciones Científicas De Investigación
3'-A-2',3'-dDI has been studied extensively in laboratory and clinical research. It has been used in a variety of studies to investigate the mechanism of action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase, the antiviral activity of the compound, and its potential for gene therapy. In addition, 3'-A-2',3'-dDI has been used in studies of the biochemical and physiological effects of the compound on cells and organisms.
Mecanismo De Acción
3'-A-2',3'-dDI inhibits the replication of 3'-Amino-2',3'-dideoxyinosine; 98% by blocking the action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase. The compound binds to the enzyme and prevents it from catalyzing the formation of DNA from the viral RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
3'-A-2',3'-dDI has been studied for its potential biochemical and physiological effects on cells and organisms. The compound has been shown to inhibit the growth of certain cancer cells in laboratory studies. It has also been shown to inhibit the replication of certain viruses in cell cultures. In addition, 3'-A-2',3'-dDI has been shown to inhibit the growth of certain bacteria in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3'-A-2',3'-dDI in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in solution. In addition, the compound is relatively non-toxic and has a low potential for inducing side effects. However, the compound is relatively expensive and has a short shelf life.
Direcciones Futuras
The potential applications of 3'-A-2',3'-dDI are numerous and varied. The compound could be used to develop new antiviral drugs and gene therapies. In addition, the compound could be used in laboratory studies to investigate the biochemical and physiological effects of the compound on cells and organisms. Furthermore, 3'-A-2',3'-dDI could be used in the development of new cancer therapies. Finally, the compound could be used in the development of new antibiotics and antifungal agents.
Métodos De Síntesis
3'-A-2',3'-dDI can be synthesized in the laboratory by a variety of methods. One such method is the condensation of 3'-amino-2',3'-dideoxyuridine with ethyl 2-cyano-3-hydroxy-3-methylbutyrate in the presence of sodium hydroxide. This reaction produces a mixture of the desired product and an unwanted byproduct, 2-cyano-3-hydroxy-3-methylbutyrate. The unwanted byproduct can be removed by chromatography, and the desired product can then be purified by recrystallization.
Propiedades
IUPAC Name |
9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



